molecular formula C17H16N4OS B11967688 4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11967688
M. Wt: 324.4 g/mol
InChI Key: DFBVMZYDXSFUIN-WOJGMQOQSA-N
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Description

4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a methoxybenzylidene group, and a methylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. The compound’s anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((3-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-6-8-14(9-7-12)16-19-20-17(23)21(16)18-11-13-4-3-5-15(10-13)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

DFBVMZYDXSFUIN-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC

Origin of Product

United States

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